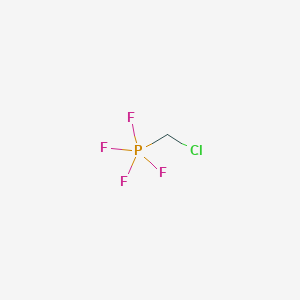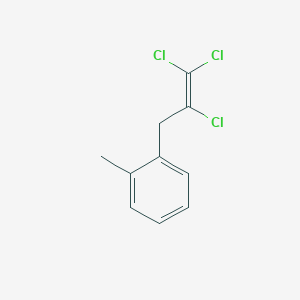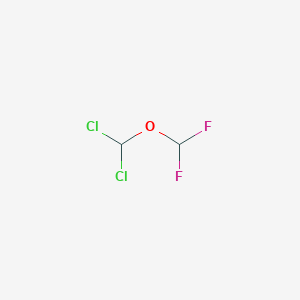
(2-(Cyclohexylcarbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid are boronic acid derivatives that have garnered interest in various fields of scientific research. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl or cyclohexylamino carbonyl group. The unique structural features of these compounds make them valuable in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexylcarbamoyl or Cyclohexylamino Carbonyl Group: The phenylboronic acid intermediate is then reacted with cyclohexyl isocyanate or cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of boronic esters or alcohols.
Substitution: These compounds can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. They are valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, these compounds are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy. Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug development.
Industry
In the material science industry, these compounds are used in the development of advanced materials, such as polymers and nanomaterials, due to their ability to form stable boron-oxygen bonds.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome active site, blocking its activity and leading to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Cyclohexylboronic Acid: A boronic acid derivative with a cyclohexyl group directly attached to the boron atom.
[2-(Aminomethyl)phenyl]boronic Acid: A boronic acid derivative with an aminomethyl group attached to the phenyl ring.
Uniqueness
The presence of the cyclohexylcarbamoyl or cyclohexylamino carbonyl group in [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(Cyclohexylamino)carbonyl]phenyl]boronic acid imparts unique steric and electronic properties, enhancing their reactivity and specificity in various chemical reactions. This makes them more versatile and effective in applications such as enzyme inhibition and material synthesis compared to simpler boronic acid derivatives.
Propiedades
Fórmula molecular |
C13H18BNO3 |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
[2-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10,17-18H,1-3,6-7H2,(H,15,16) |
Clave InChI |
FXSJIICSMLOPHM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C(=O)NC2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



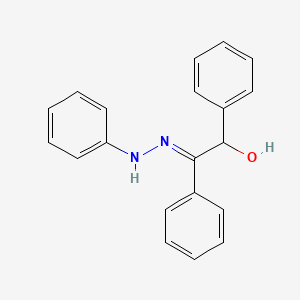


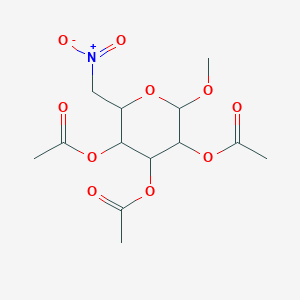

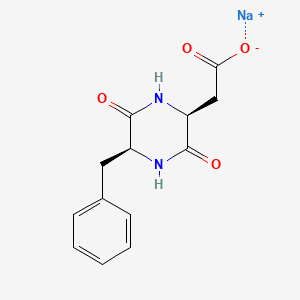
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
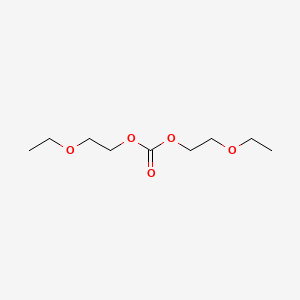

![Cyclopenta[b]pyran](/img/structure/B14749333.png)
